molecular formula C15H14ClNO3S B2996683 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 344265-13-0

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2996683
CAS No.: 344265-13-0
M. Wt: 323.79
InChI Key: NRORSVRKDPWNBV-UHFFFAOYSA-N
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Description

“2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14ClNO3S . It is a product offered by some chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound likely involves a sulfoxide group (a sulfur atom double-bonded to an oxygen atom) attached to a 3-chlorophenyl group and an acetamide group attached to a 4-methoxyphenyl group .


Physical and Chemical Properties Analysis

Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Neurochemical Modulation and Potential Applications

Modafinil, a compound with a similar sulfinylacetamide structure, has been studied for its neurochemical effects, particularly on dopamine and norepinephrine transporters. It shows promise in modulating these transporters, suggesting applications in neuropsychiatric disorders and conditions requiring wakefulness enhancement. The precise mechanisms involve interactions with catecholamine transporters in the brain, indicating its potential utility beyond narcolepsy treatment (Madras et al., 2006).

Thermal Degradation and Analytical Challenges

Research on modafinil and similar compounds, including 2-[(diphenylmethyl)sulfinyl]-N-hydroxyacetamide, highlights the analytical challenges in their identification due to thermal degradation during gas chromatography-mass spectrometry (GC-MS) analysis. This degradation can lead to ambiguities, underscoring the need for careful analytical approaches in studying these compounds and their derivatives (Dowling et al., 2017).

Structural Insights and Properties

Studies on related compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, provide insights into the structural aspects and properties of sulfinylacetamide derivatives. These investigations reveal how different treatments with acids can lead to various outcomes, including gel formation or crystalline salts, offering a deeper understanding of their chemical behavior (Karmakar et al., 2007).

Synthetic Approaches and Biological Screening

The synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives have demonstrated their activity against acetylcholinesterase, suggesting potential applications in managing conditions like Alzheimer's disease. This research exemplifies the broader utility of chlorophenyl sulfinylacetamide compounds in developing therapeutic agents (Rehman et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

2-(3-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-20-13-7-5-12(6-8-13)17-15(18)10-21(19)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRORSVRKDPWNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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